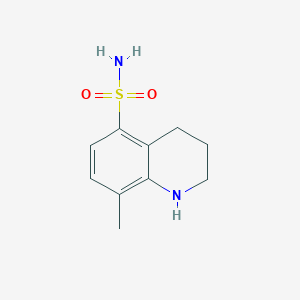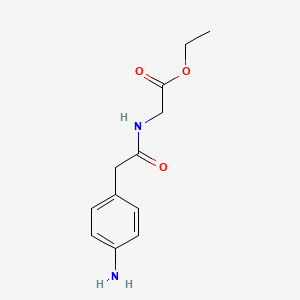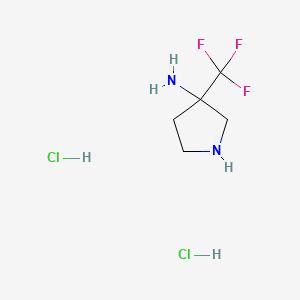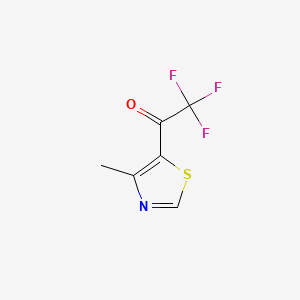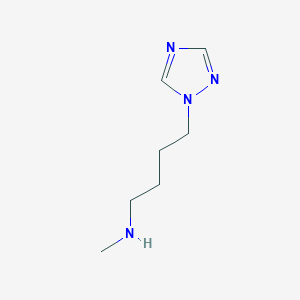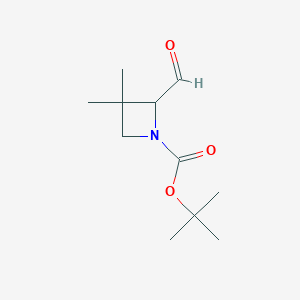
Tert-butyl2-formyl-3,3-dimethylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol It is known for its unique structure, which includes an azetidine ring, a formyl group, and a tert-butyl ester group
Méthodes De Préparation
The synthesis of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate typically involves the reaction of 3,3-dimethylazetidine with tert-butyl chloroformate and a formylating agent under controlled conditions . The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and appropriate catalysts.
Applications De Recherche Scientifique
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and applications in biology and medicine.
Mécanisme D'action
The mechanism of action of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the azetidine ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the formation of various products, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-formyl-2,2-dimethylazetidine-1-carboxylate: Similar structure but with different substitution patterns on the azetidine ring.
tert-Butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
tert-Butyl 2-formyl-3,3-dimethylpiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of an azetidine ring. The uniqueness of tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate lies in its specific substitution pattern and the presence of the azetidine ring, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C11H19NO3 |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl 2-formyl-3,3-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(4,5)8(12)6-13/h6,8H,7H2,1-5H3 |
Clé InChI |
JKBBQSCJTCYVRT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1C=O)C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
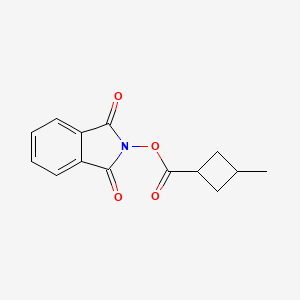


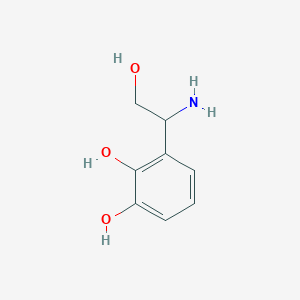
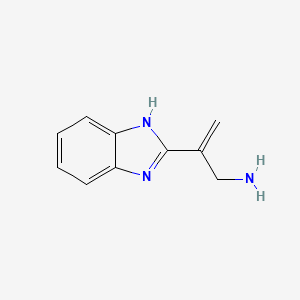

![6,6-Dimethylspiro[3.4]octan-2-amine hydrochloride](/img/structure/B13521602.png)
